(E)-2-hexen-1-yl salicylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
hex-2-enyl 2-hydroxybenzoate |
InChI |
InChI=1S/C13H16O3/c1-2-3-4-7-10-16-13(15)11-8-5-6-9-12(11)14/h4-9,14H,2-3,10H2,1H3 |
InChI Key |
DLWPCXLFHSLSMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCOC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Laboratory Synthesis Routes
The primary methods for synthesizing (E)-2-hexen-1-yl salicylate (B1505791) in a laboratory setting involve direct esterification and transesterification reactions.
Esterification Processes of Salicylic (B10762653) Acid Derivatives with (E)-2-Hexen-1-ol
Direct esterification is a fundamental and widely utilized method for producing salicylate esters. This process involves the reaction of salicylic acid with an alcohol, in this case, (E)-2-hexen-1-ol, typically in the presence of an acid catalyst such as sulfuric acid. The reaction is generally carried out under reflux conditions to drive the formation of the ester by removing the water produced during the reaction.
Transesterification Reactions Involving Methyl Salicylate and Hexenols
Transesterification offers an alternative and often more efficient route to (E)-2-hexen-1-yl salicylate. google.com This method involves reacting a lower alkyl ester of salicylic acid, most commonly methyl salicylate, with (E)-2-hexen-1-ol. google.comforeverest.net The reaction displaces the methyl group with the hexenyl group, forming the desired product. smolecule.com
This process is typically conducted at elevated temperatures, ranging from 140°C to 170°C, and often employs a catalyst to facilitate the reaction. smolecule.com Tin-based catalysts, such as di-n-butyl tin diacetate, have been effectively used in these reactions. smolecule.comgoogle.com The use of such catalysts is crucial for achieving high yields and making the process industrially viable. google.comgoogle.com
| Reaction Parameter | Esterification | Transesterification |
| Reactants | Salicylic acid, (E)-2-Hexen-1-ol | Methyl salicylate, (E)-2-Hexen-1-ol |
| Catalyst | Sulfuric acid (typically) | Tin-based catalysts (e.g., di-n-butyl tin diacetate) |
| Conditions | Reflux | Elevated temperatures (140-170°C) |
Stereoselective Synthetic Approaches for the (E)-Isomer
Achieving a high stereoselectivity for the (E)-isomer is crucial for obtaining the desired odor profile of 2-hexen-1-yl salicylate. While direct synthesis using (E)-2-hexen-1-ol as a starting material is a primary approach, other methods can be employed to ensure the formation of the trans-isomer.
One documented approach for obtaining the (E)-isomer of a similar compound, 4-hepten-2-yl salicylate, involves the hydrogenation of an alkynol precursor. Specifically, 4-heptyn-2-ol (B26844) is hydrogenated using lithium aluminum hydride in diethyleneglycol dimethyl ether to yield (E)-4-hepten-2-ol. This (E)-alkenol is then subjected to transesterification with methyl salicylate to produce the final (E)-isomer of the salicylate. google.com This strategy of stereoselective reduction followed by esterification could be applicable to the synthesis of this compound.
Green Chemistry and Biocatalytic Synthesis Potential
In line with the growing emphasis on sustainable and environmentally friendly chemical processes, green chemistry principles are being applied to the synthesis of fragrance ingredients. For salicylates, this includes the use of natural starting materials and biocatalysts.
Salicylic acid itself can be synthesized from natural wintergreen oil using green chemistry methods, which can then be used in subsequent esterification reactions. kozmetikpusula.com This approach offers a pathway to producing this compound from renewable resources.
Biocatalysis, particularly the use of enzymes like lipases, presents a promising avenue for the synthesis of esters under mild reaction conditions. akjournals.com Lipase-catalyzed esterification and transesterification reactions have been successfully employed for the synthesis of various flavor and fragrance esters. akjournals.com These enzymatic methods offer advantages such as high selectivity, reduced energy consumption, and the avoidance of harsh chemical reagents. akjournals.com The production of green leaf volatiles (GLVs), which include C6 aldehydes and alcohols like hexenols, can be achieved through biocatalytic processes utilizing the lipoxygenase (LOX) pathway from plant-derived materials. mdpi.comresearchgate.net This biocatalytically produced (E)-2-hexen-1-ol could then serve as a green starting material for the synthesis of this compound.
Biosynthesis and Metabolic Pathways in Biological Systems
Precursor Biosynthesis Pathways
The generation of (E)-2-hexen-1-yl salicylate (B1505791) is contingent on the availability of its constituent acid and alcohol, which originate from separate and highly regulated metabolic routes.
Salicylic (B10762653) acid (SA) is a critical plant hormone involved in various physiological processes, most notably in signaling for defense against pathogens. wikipedia.org Plants primarily synthesize SA from the precursor chorismate via two main pathways: the isochorismate (IC) pathway and the phenylalanine ammonia-lyase (PAL) pathway. frontiersin.orgnih.gov The prominence of each pathway can vary significantly between different plant species. frontiersin.org
The Isochorismate (IC) Pathway is the dominant route for pathogen-induced SA synthesis in the model plant Arabidopsis thaliana. frontiersin.org This pathway begins in the chloroplasts, where the enzyme isochorismate synthase (ICS) converts chorismate to isochorismate. nih.govuniversiteitleiden.nl The isochorismate is then transported to the cytosol by the transporter ENHANCED DISEASE SUSCEPTIBILITY 5 (EDS5). nih.gov In the cytosol, the enzyme avrPphB SUSCEPTIBLE3 (PBS3) conjugates isochorismate with glutamate. frontiersin.orgnih.gov The final step involves the conversion of this conjugate into salicylic acid, a reaction that can occur spontaneously or be catalyzed by the enzyme ENHANCED PSEUDOMONAS SUSCEPTIBILITY 1 (EPS1). mdpi.com
The Phenylalanine (PAL) Pathway also begins with chorismate, which is first converted to phenylalanine. The key enzyme, phenylalanine ammonia-lyase (PAL), then converts phenylalanine into trans-cinnamic acid. frontiersin.org Subsequent enzymatic steps, including beta-oxidation, lead to the formation of benzoic acid, which is then hydroxylated by benzoic acid 2-hydroxylase (BA2H) to produce salicylic acid. frontiersin.orguniversiteitleiden.nl While less significant in Arabidopsis, the PAL pathway is the main route for SA accumulation in other plants, such as tobacco, and contributes substantially in species like soybean. frontiersin.org
Table 1: Comparison of Salicylic Acid Biosynthesis Pathways
| Feature | Isochorismate (IC) Pathway | Phenylalanine (PAL) Pathway |
|---|---|---|
| Starting Precursor | Chorismate | Chorismate (via Phenylalanine) |
| Key Intermediate | Isochorismate | trans-Cinnamic Acid, Benzoic Acid |
| Primary Enzymes | Isochorismate Synthase (ICS), PBS3, EPS1 | Phenylalanine Ammonia-Lyase (PAL), BA2H |
| Cellular Compartment | Chloroplast and Cytosol | Cytosol |
| Dominance in Plants | Predominant in Arabidopsis for defense response. | Major pathway in tobacco and rice; contributes significantly in soybean. frontiersin.org |
The alcohol portion of (E)-2-hexen-1-yl salicylate, (E)-2-hexen-1-ol, is a Green Leaf Volatile (GLV). GLVs are C6 compounds (aldehydes, alcohols, and esters) that are rapidly released by plants in response to tissue damage, such as from herbivory or mechanical wounding. They are responsible for the characteristic "green" or "cut grass" aroma. The biosynthesis of GLVs occurs via the lipoxygenase (LOX) or oxylipin pathway.
This pathway is initiated by the release of C18 polyunsaturated fatty acids, primarily linolenic acid and linoleic acid, from plant cell membranes by lipases. The enzyme lipoxygenase (LOX) then incorporates molecular oxygen into these fatty acids to form hydroperoxides. Subsequently, the enzyme hydroperoxide lyase (HPL) cleaves these fatty acid hydroperoxides into two smaller molecules: a C6 volatile aldehyde and a C12 oxo-acid. researchgate.net
From linolenic acid, HPL action produces (Z)-3-hexenal. This aldehyde is chemically unstable and can be rapidly isomerized to the more stable (E)-2-hexenal ("leaf aldehyde"). These C6 aldehydes can then be reversibly converted to their corresponding C6 alcohols by the action of alcohol dehydrogenase (ADH). Specifically, (E)-2-hexenal is reduced to (E)-2-hexen-1-ol, the direct alcohol precursor for this compound.
Table 2: Key Steps in the Green Leaf Volatile (GLV) Pathway
| Step | Enzyme(s) | Substrate(s) | Product(s) |
|---|---|---|---|
| 1. Lipid Hydrolysis | Lipases | Membrane Lipids | Linolenic acid, Linoleic acid |
| 2. Oxygenation | Lipoxygenase (LOX) | Linolenic acid | 13-hydroperoxy-octadecatrienoic acid |
| 3. Cleavage | Hydroperoxide Lyase (HPL) | 13-hydroperoxy-octadecatrienoic acid | (Z)-3-hexenal + 12-oxo-(Z)-9-dodecenoic acid |
| 4. Isomerization | Isomerase (or spontaneous) | (Z)-3-hexenal | (E)-2-hexenal |
| 5. Reduction | Alcohol Dehydrogenase (ADH) | (E)-2-hexenal | (E)-2-hexen-1-ol |
Enzymatic Mechanisms of Esterification in Plantae
The final step in the biosynthesis of this compound is the formation of an ester bond between the carboxyl group of salicylic acid and the hydroxyl group of (E)-2-hexen-1-ol. This reaction is a type of acylation, specifically an O-acylation, catalyzed by an acyltransferase enzyme.
In plants, a diverse range of acyltransferases is responsible for the synthesis of various esters, including volatile esters that contribute to the aroma of fruits and flowers. For instance, the formation of methyl salicylate is catalyzed by salicylic acid methyltransferase (SAMT), a member of the SABATH family of methyltransferases. oup.com While the specific enzyme that catalyzes the esterification of salicylic acid with C6 GLV alcohols like (E)-2-hexen-1-ol has not been definitively characterized across the plant kingdom, the general mechanism is understood. It would likely involve a salicylic acid carboxyl-modifying enzyme that facilitates the transfer of the salicyl group to the alcohol substrate. The synthesis of related compounds, such as benzyl (B1604629) benzoate, is catalyzed by enzymes like benzyl alcohol O-benzoyltransferase, highlighting the existence of enzymes capable of joining aromatic acids with various alcohols. nih.gov
Identification as a Naturally Occurring Plant Metabolite
Despite the clear biosynthetic pathways for its precursors, this compound itself is not widely documented as a naturally occurring plant metabolite in scientific literature. Chemical databases used in the flavor and fragrance industry often list this specific compound as "not found in nature". flavscents.com
However, it is crucial to distinguish it from its isomers, which have been identified in plants. Specifically, the closely related compound cis-3-hexenyl salicylate has been identified as a natural volatile in several plant species, including carnation absolute (Dianthus caryophyllus), daffodils, and musk lily. scentree.cofloralessentialoils.com It has also been reported in cornmint and mentha oils. fragranceconservatory.com The biosynthetic origin of this natural isomer would follow the same general principles: the esterification of salicylic acid with the corresponding GLV, cis-3-hexenol. The discrepancy highlights the high specificity of plant enzymatic systems, which can differentiate between closely related isomers of a substrate.
Mechanistic Studies in Chemical Ecology and Biological Interactions
Role as a Herbivore-Induced Plant Volatile (HIPV)
(E)-2-hexen-1-yl salicylate (B1505791) is a biogenic volatile organic compound that is not typically emitted in large quantities by healthy, unstressed plants. Its formation relies on the availability of its precursors: (E)-2-hexen-1-ol, a C6 green leaf volatile (GLV), and salicylic (B10762653) acid. The emission of these precursors is significantly induced by biotic stressors, particularly herbivory, positioning (E)-2-hexen-1-yl salicylate as a key herbivore-induced plant volatile (HIPV).
The emission of plant volatiles is a key defense mechanism against herbivores. researchgate.net Biotic stress, such as feeding by insects, triggers a cascade of biochemical events within the plant, leading to the synthesis and release of a complex blend of volatile organic compounds (VOCs). researchgate.netnih.gov The induction of this compound is directly linked to the stress-induced synthesis of its constituent parts.
Green leaf volatiles (GLVs), including the precursor (E)-2-hexen-1-ol, are produced via the oxylipin pathway from the oxidative cleavage of fatty acids like linoleic and α-linolenic acid. wur.nlmpg.deoup.com This pathway is rapidly activated by mechanical tissue damage caused by chewing insects. researchgate.netmpg.de For instance, herbivory by the red dock weevil (Apion miniatum) on mossy sorrel (Rumex confertus) leads to a significant induction of (E)-2-hexenol. pjoes.com Similarly, wheat plants under biotic stress from the sunn pest (Aelia acuminata) release larger amounts of (E)-2-hexen-1-ol. mdpi.com
The other precursor, salicylic acid (and its volatile methyl ester, methyl salicylate), is synthesized via the phenylpropanoid pathway. nih.govoup.com Its production is a hallmark of plant defense signaling, often associated with responses to piercing-sucking insects and pathogens. wur.nloup.com Herbivory by aphids and spider mites, for example, is known to induce the release of methyl salicylate from various plants, including tomato, maize, and lima bean. wur.nlfrontiersin.orgajol.info The induction is regulated by complex signaling networks involving phytohormones like jasmonic acid (JA), salicylic acid (SA), and ethylene. researchgate.netwur.nloup.com The specific blend of HIPVs, and thus the potential for this compound formation, is dependent on the plant species and the specific herbivore involved. researchgate.net
Table 1: Examples of Biotic Stressors Inducing Precursors of this compound
| Plant Species | Stressor | Induced Precursor(s) | Reference |
|---|---|---|---|
| Wheat (Triticum aestivum) | Sunn pest (Aelia acuminata) | (E)-2-Hexen-1-ol, Methyl salicylate | mdpi.com |
| Mossy sorrel (Rumex confertus) | Red dock weevil (Apion miniatum) | (E)-2-Hexenol, Methyl salicylate | pjoes.com |
| Maize (Zea mays) | Leafhopper (Cicadulina storeyi) | Methyl salicylate | ajol.info |
| Tomato (Solanum lycopersicum) | Beet armyworm (Spodoptera exigua) | (Z)-2-Hexenol, Methyl salicylate | frontiersin.org |
| Chickpea (Cicer arietinum) | Fusarium avenaceum (pathogen) | trans-2-Hexen-1-ol | frontiersin.org |
The release of HIPVs follows distinct temporal patterns that can convey crucial information about the nature of the plant damage. elifesciences.org The two precursors of this compound exhibit different emission dynamics.
GLVs, such as (E)-2-hexen-1-ol and its related aldehyde (E)-2-hexenal, are among the first volatiles to be released following herbivore damage, often within seconds to minutes. nih.govelifesciences.org This rapid release acts as an immediate signal of tissue injury. For example, high-resolution analysis of maize plants attacked by caterpillars shows that GLVs are emitted almost instantly after damage begins. elifesciences.orgelifesciences.org
In contrast, the emission of benzenoids like methyl salicylate and many terpenes is typically delayed, beginning hours after the initial attack and often continuing for an extended period. nih.govcas.cz For instance, in corn seedlings treated to mimic herbivory, the emission of methyl salicylate was not detected in the first hour but increased significantly in the following 5-24 hours. cas.cz This slower, more sustained release is thought to signal a more systemic and prolonged defense response.
The quantity of volatiles emitted also changes dramatically. Uninjured plants produce minimal amounts of these compounds. pjoes.com Following infestation, the emission rates can increase by an order of magnitude or more. frontiersin.org This quantitative difference helps natural enemies of herbivores distinguish between damaged and undamaged plants. wur.nl The specific temporal profile for the emission of the ester this compound would depend on the co-occurrence and availability of both the rapidly released alcohol and the more slowly induced salicylic acid at the site of esterification within the plant tissue.
Molecular Mechanisms of Plant Defense Priming and Signaling Modulation
Exposure to HIPVs can "prime" a plant's defenses, leading to a faster and more robust response upon subsequent attack. researchgate.net This airborne communication can occur between different parts of the same plant or between neighboring plants. nih.govtandfonline.com Both precursors of this compound are known to be active signaling molecules in defense priming.
GLVs such as (E)-2-hexenal and (Z)-3-hexenyl acetate (B1210297) have been shown to induce the expression of defense-related genes. mpg.deusp.br In maize, for example, exposure to GLVs primes the plant to increase the production of jasmonic acid and defensive terpenes upon subsequent caterpillar feeding. usp.br This priming effect can enhance the plant's resistance and make it more attractive to the herbivore's natural enemies. nih.gov
Methyl salicylate is a key mobile signal in systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense response. oup.com As an airborne signal, it can induce defense gene expression in neighboring plants. oup.com The perception of these volatile cues involves the activation of complex signaling cascades within the receiver plant, including the modulation of phytohormone pathways (JA and SA), activation of mitogen-activated protein (MAP) kinases, and changes in gene expression through transcription factors and histone modifications. researchgate.netoup.com Therefore, the presence of this compound in the volatile blend, or the co-release of its precursors, contributes to the chemical information that modulates plant defense readiness at a molecular level.
Olfactory Perception and Neuroethological Responses in Arthropods
Arthropods perceive the chemical cues in their environment through a sophisticated olfactory system. rsc.org Volatiles like this compound and its precursors are detected by proteins in the insect's antennae, initiating a neural signal that guides behaviors such as host location, oviposition, and foraging. oup.comrsc.org
Odorant binding proteins (OBPs) are small, soluble proteins found in the sensillar lymph of insect antennae. oup.com They are thought to bind to hydrophobic odorant molecules and transport them to the odorant receptors (ORs) located on the dendritic membranes of olfactory sensory neurons. oup.comnih.gov While no studies have directly reported the binding affinity of this compound, research on its precursors provides insight into its potential interactions.
Competitive fluorescence binding assays have been used to measure the binding affinities (reported as dissociation constants, Ki) of various plant volatiles to recombinant OBPs from different insect species. Studies have shown that both GLVs and methyl salicylate can bind to insect OBPs. For example, the OBP HaxyOBP5 from the ladybug Harmonia axyridis binds to methyl salicylate with moderate affinity. nih.gov OBPs from the dark black chafer (Holotrichia parallela) have been shown to bind to isomers of hexen-1-ol. nih.gov The broad or specific binding profile of these proteins suggests their role in the initial filtering and processing of the complex volatile information emitted by plants.
Table 2: Binding Affinities of this compound Precursors to Insect Odorant Binding Proteins (OBPs)
| Insect Species | Protein | Ligand | Binding Affinity (Ki in µM) | Reference |
|---|---|---|---|---|
| Harmonia axyridis (Seven-spotted ladybug) | HaxyOBP5 | Methyl salicylate | 18.15 | nih.gov |
| Holotrichia parallela (Dark black chafer) | HparOBP20 | (Z)-3-Hexen-1-ol | 25.21 | nih.gov |
| Holotrichia parallela (Dark black chafer) | HparOBP20 | (E)-3-Hexen-1-ol | 25.37 | nih.gov |
| Peridroma saucia (Variegated cutworm) | PsauGOBP1 | (E)-2-Hexen-1-ol | >20 | semanticscholar.org |
| Cnaphalocrocis medinalis (Rice leaffolder) | CmedCSP33 | (E)-2-Hexen-1-ol | High Affinity (No Ki value) | nih.gov |
Odorant receptors are membrane proteins that ultimately detect the odorant and transduce the chemical signal into an electrical one. uliege.beresearchgate.net These receptors, working in complex with a conserved co-receptor (Orco), exhibit specificity to certain ligands or groups of ligands. nih.govuliege.be
Functional studies, often using heterologous expression systems like Xenopus oocytes or HEK cells, have begun to de-orphanize insect ORs by identifying the specific volatiles that activate them. uliege.benih.gov While no receptor has been specifically identified for this compound, evidence shows that insects possess distinct receptors for its precursor components.
In the cabbage moth, Mamestra brassicae, specific olfactory receptor neurons have been identified that respond strongly to methyl salicylate. researchgate.net Interestingly, these neurons were sometimes found in the same sensillum as other neurons that responded specifically to a blend of GLVs, including (2E)-hexen-1-ol. researchgate.net This suggests that the moth can detect and process the two precursor signals separately, potentially integrating this information to make behavioral decisions, such as avoiding a plant that is already infested. researchgate.net In Drosophila melanogaster, the receptor OR35a is known to be activated by (E)-2-hexenal, a closely related GLV. rsc.org The existence of specific receptors for both the GLV and salicylate components of the volatile blend highlights the complexity of odor coding and the ability of insects to perceive subtle but important differences in the chemical signature of a plant. researchgate.net
Electrophysiological Responses (e.g., GC-EAD) to this compound
Electrophysiological techniques, particularly Gas Chromatography-Electroantennographic Detection (GC-EAD), are pivotal in identifying which volatile organic compounds insects can detect. This method directly measures the response of an insect's antenna to individual chemical compounds separated from a complex mixture.
While direct GC-EAD results for this compound are not extensively detailed in the provided search results, the electrophysiological activity of related salicylates and hexenyl derivatives has been established in various insect species. For instance, methyl salicylate, a closely related compound, has been shown to elicit strong and reproducible electroantennographic responses in the antennae of the notorious pest Holotrichia parallela. researchgate.net In a study on this species, which is a significant pest of peanuts and other crops, GC-EAD analysis of volatiles from intact peanut plants identified methyl salicylate as one of the compounds to which both male and female antennae responded. researchgate.net Similarly, studies on the flea-weevil Orchestes steppensis, a pest of elm trees, also identified methyl salicylate as an active compound using GC-EAD, indicating its perception by the insect's olfactory system. mdpi.com
The hexenyl moiety, (E)-2-hexen-1-ol, has also been shown to be electrophysiologically active. For example, it elicits responses in the olfactory receptor neurons of the sorghum chafer, Pachnoda interrupta. d-nb.info The combination of a salicylate and a hexenyl functional group in this compound suggests that it is a plausible candidate for eliciting electrophysiological responses in insects that are attuned to either of these structural components. The specific response would be dependent on the insect species and the specific olfactory receptors they possess.
Behavioral Ecology of Insect Attraction and Repellency (mechanistic)
The behavioral response of an insect to a chemical cue like this compound is complex and can result in either attraction or repellency, depending on the insect species, its physiological state, and the ecological context. The mechanism underlying these behaviors is rooted in the insect's olfactory system, where the detection of the compound triggers a neural cascade that ultimately leads to a behavioral action.
This compound's components, a green leaf volatile (GLV) derivative and a salicylate, are known to be significant in insect behavior. Green leaf volatiles, such as (E)-2-hexenal and (E)-2-hexen-1-ol, are often associated with freshly damaged plants. nih.gov This can signal the presence of a potential food source or oviposition site for herbivores. For example, (E)-2-hexen-1-ol has been found to be attractive to the diamondback moth, Plutella xylostella. researchgate.net Conversely, these same compounds can act as repellents to other insects or signal the presence of herbivores to predators and parasitoids.
Methyl salicylate is a well-documented herbivore-induced plant volatile (HIPV) that can have dual effects. oup.com It can repel some herbivores, such as the bird cherry-oat aphid (Rhopalosiphum padi) and the black bean aphid (Aphis fabae). oup.com However, for other insects, it can be an attractant. The combination of these two moieties in this compound suggests a compound that could play a nuanced role in insect orientation. The "fresh green" odor of the hexenyl group might act as a short-range attractant for some herbivores, while the salicylate component, often released later in response to sustained herbivory, could act as a longer-range repellent or as a cue for natural enemies.
The behavioral response is also concentration-dependent. A study on the weevil Hypera rumicis found that a blend of GLVs, including (E)-2-hexenal and (E)-2-hexenol, was attractive at lower concentrations but repellent at the highest concentration tested. mdpi.com This suggests that the quantity of this compound released could determine whether it attracts or repels a particular insect.
Mediation of Multitrophic Interactions in Agroecosystems
This compound, as a plant volatile, can mediate complex interactions between different trophic levels (plants, herbivores, and their natural enemies) in agricultural ecosystems.
Attraction of Natural Enemies (Parasitoids and Predators) of Herbivores
Herbivore-induced plant volatiles (HIPVs) are crucial cues for natural enemies searching for their prey or hosts. nih.gov The salicylate component of this compound is particularly significant in this context. Methyl salicylate is a common HIPV that is highly attractive to a wide range of beneficial insects. nih.govmdpi.com Field studies have demonstrated that traps baited with methyl salicylate attract predators such as lady beetles, hoverflies, and predatory mites. nih.govresearchgate.net
The release of this compound by a herbivore-damaged crop plant could serve as a "call for help," attracting parasitoids and predators that can help control the herbivore population. For example, the parasitic wasp Cotesia kariyai, a natural enemy of the armyworm Pseudaletia separata, is attracted to the volatiles released by corn plants infested with young armyworm larvae. wur.nl While this compound was not specifically identified in that study, the blend of volatiles induced by herbivory is what attracts the wasps. The presence of a salicylate derivative would likely contribute to the attractiveness of the volatile blend to such natural enemies. The use of synthetic HIPVs, including salicylates, is being explored as a method to enhance the effectiveness of biological control agents in pest management programs. mdpi.com
Table 1: Examples of Natural Enemies Attracted to Salicylates in Agroecosystems
| Natural Enemy Group | Specific Examples | Attractant Compound |
|---|---|---|
| Predatory Mites | Phytoseiulus persimilis | Methyl salicylate |
| Predatory Bugs | Geocoris pallens | Methyl salicylate |
| Lady Beetles | Stethorus punctum picipes | Methyl salicylate |
| Lacewings | Chrysopa nigricornis | Methyl salicylate |
This table is generated based on data for methyl salicylate, a closely related compound, to infer the potential role of this compound.
Role in Plant-Plant Communication and Induced Systemic Resistance Signaling
Plants can "eavesdrop" on the volatile chemical signals released by neighboring plants that are under attack. This plant-plant communication can lead to the receiving plant priming or activating its own defenses, a phenomenon known as induced systemic resistance (ISR). uu.nl
Both green leaf volatiles and salicylates are known to be involved in this signaling process. uu.nlnih.gov Exposure to GLVs like (Z)-3-hexenol can induce the expression of defense-related genes in neighboring undamaged plants. nih.gov Methyl salicylate is also a key mobile signal for systemic acquired resistance (SAR), a long-lasting and broad-spectrum resistance in plants. nih.gov When a plant is attacked, it can release methyl salicylate, which can be perceived by its own undamaged tissues as well as by neighboring plants. oup.com Upon perception, the receiving plant may convert the methyl salicylate back into salicylic acid, a key signaling molecule for defense, thereby activating its immune responses. oup.com
Therefore, the release of this compound from a damaged plant could act as an airborne signal to nearby plants. This signal could induce or prime their defenses, making them more resistant to subsequent herbivore attacks. This form of communication can be particularly important in dense agricultural settings, allowing for a community-level defense response to a localized pest outbreak.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (E)-2-hexen-1-ol |
| (E)-2-hexenal |
| (Z)-3-hexenol |
| Methyl salicylate |
Advanced Analytical Methodologies for Research and Elucidation
Coupled Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling
Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile compounds such as (E)-2-hexen-1-yl salicylate (B1505791). This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. In a typical GC-MS analysis, the volatile compounds from a sample are vaporized and separated based on their boiling points and interactions with a stationary phase within a capillary column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting fragments are detected based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification.
While specific studies detailing the volatile profiling of (E)-2-hexen-1-yl salicylate are not extensively documented in publicly available research, the general methodology is well-established. For instance, in the analysis of floral scents from various plant species, GC-MS is routinely used to identify a wide array of volatile organic compounds, including various esters and salicylates. The identification of this compound in a sample would be confirmed by comparing its retention time and mass spectrum to that of a pure standard.
Table 1: Illustrative GC-MS Data for a Hypothetical Floral Headspace Analysis (Note: This table is a representative example based on typical floral volatile analyses, as specific comprehensive data for this compound in a published study was not identified.)
| Compound Name | Retention Time (min) | Key Mass Fragments (m/z) |
|---|---|---|
| (Z)-3-Hexen-1-ol | 10.2 | 82, 67, 57, 41 |
| Methyl Salicylate | 15.8 | 152, 120, 92 |
| This compound | 22.5 | 220, 121, 120, 81 |
For the analysis of trace amounts of volatile compounds like this compound, especially from delicate biological matrices such as flower blossoms or insect tissues, headspace solid-phase microextraction (HS-SPME) is an invaluable sample preparation technique. scirp.orgrsc.org HS-SPME is a solvent-free method where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace (the gas phase) above a sample. scirp.org Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is subsequently retracted and inserted into the hot injector of a gas chromatograph, where the adsorbed compounds are thermally desorbed for analysis. nih.gov
The choice of fiber coating is critical for the efficient extraction of target analytes. For a compound like this compound, which is a relatively large ester, a fiber with a mixed-phase coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often effective as it can trap a wide range of volatile and semi-volatile compounds. gcms.cz
The accurate quantification of this compound in complex biological matrices requires careful optimization of the analytical method. researchgate.net For HS-SPME-GC-MS, several parameters can be adjusted to enhance sensitivity and reproducibility. These include the choice of SPME fiber, extraction time and temperature, and sample matrix modifications. mdpi.com For instance, increasing the extraction temperature can increase the vapor pressure of semi-volatile compounds, leading to higher concentrations in the headspace. However, excessively high temperatures can risk thermal degradation of the analyte or the sample matrix. The addition of salt to aqueous samples can also increase the volatility of some organic compounds by the "salting-out" effect. mdpi.com
For quantification, an internal standard—a known amount of a compound with similar chemical properties to the analyte but not present in the sample—is often added. This allows for the correction of variations in extraction efficiency and injection volume. Isotope-labeled standards, where some atoms in the analyte molecule are replaced with their heavier isotopes, are considered the gold standard for quantification by mass spectrometry.
Table 2: Key Parameters for Optimization of HS-SPME Analysis (Note: This table presents general parameters that would be optimized for the analysis of a compound like this compound.)
| Parameter | Typical Range | Rationale for Optimization |
|---|---|---|
| SPME Fiber Coating | Various (e.g., PDMS, DVB/CAR/PDMS, Polyacrylate) | Matching fiber polarity and porosity to the analyte's chemical properties to maximize adsorption. |
| Extraction Temperature | 30-80°C | Balancing increased analyte volatility with the risk of thermal degradation. mdpi.com |
| Extraction Time | 15-60 min | Ensuring equilibrium is reached between the sample headspace and the SPME fiber for reproducible results. mdpi.com |
| Salt Addition (for aqueous samples) | 0-30% (w/v) NaCl or Na2SO4 | Increasing the ionic strength of the sample to drive nonpolar analytes into the headspace. mdpi.com |
Gas Chromatography-Electroantennography (GC-EAD) for Olfactory Activity Correlation
To determine if this compound is biologically active as an olfactory cue for insects, gas chromatography-electroantennography (GC-EAD) is employed. This technique links the separation of volatile compounds by GC with a biological detector—an insect antenna. The effluent from the GC column is split into two streams: one goes to a standard detector (like a Flame Ionization Detector or FID), and the other is passed over an excised insect antenna connected to electrodes. When a compound that the insect's olfactory receptors can detect elutes from the column, it elicits a nerve impulse from the antenna, which is recorded as a voltage change (a depolarization). By comparing the timing of these electrical responses with the peaks on the chromatogram, one can pinpoint which specific compounds in a complex mixture are "EAD-active" or olfactorily stimulating to the insect. biorxiv.org
While no specific GC-EAD studies identifying this compound as an active compound were found in the surveyed literature, the technique has been successfully used to identify structurally similar compounds as insect attractants. For example, (E)-2-hexenyl butyrate (B1204436) has been identified as a component of the sex pheromone of certain bug species using GC-EAD. researchgate.net This suggests that a similar approach could be used to test the olfactory activity of this compound for various insect species.
Isotopic Labeling and Tracing for Biosynthetic Pathway Elucidation
Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and intermediates in the biosynthesis of natural products. By introducing isotopically enriched compounds into a biological system, researchers can follow the incorporation of these isotopes into the final product, thereby mapping the biosynthetic pathway. Although specific studies on the biosynthesis of this compound are not extensively documented, a plausible pathway can be postulated based on the known biosynthesis of its constituent parts: salicylic (B10762653) acid and (E)-2-hexen-1-ol.
Salicylic acid in plants is primarily synthesized from the amino acid phenylalanine via the phenylpropanoid pathway. (E)-2-hexen-1-ol is a green leaf volatile (GLV) produced through the lipoxygenase (LOX) pathway from the breakdown of fatty acids like linolenic acid. The final step in the formation of this compound would be the esterification of salicylic acid with (E)-2-hexen-1-ol.
To elucidate this proposed pathway, a series of isotopic labeling experiments could be designed. For instance, a plant system known to produce this compound could be supplied with uniformly ¹³C-labeled L-phenylalanine ([U-¹³C₉]-L-phenylalanine). If the proposed pathway is correct, the salicylic acid moiety of the final ester would be expected to show incorporation of the ¹³C label. Similarly, feeding the system with ¹³C-labeled linolenic acid would be expected to result in a labeled (E)-2-hexen-1-ol portion of the molecule.
The analysis would be carried out using high-resolution mass spectrometry (HRMS). The mass spectrometer would detect the mass-to-charge ratio (m/z) of the resulting this compound. An increase in the molecular weight corresponding to the number of incorporated ¹³C atoms would confirm the precursor-product relationship.
Table 1: Hypothetical Isotopic Labeling Results for the Elucidation of this compound Biosynthesis
| Precursor Fed | Expected Labeled Intermediate | Final Product Analyzed | Expected Mass Shift (Δm/z) | Implication |
| Unlabeled | Salicylic Acid, (E)-2-hexen-1-ol | This compound | 0 | Control |
| [U-¹³C₉]-L-phenylalanine | [¹³C₇]-Salicylic Acid | This compound | +7 | Confirms the phenylpropanoid pathway for the salicylate moiety. |
| [U-¹³C₁₈]-α-Linolenic Acid | [¹³C₆]-(E)-2-hexen-1-ol | This compound | +6 | Confirms the lipoxygenase pathway for the hexenyl moiety. |
This methodological approach provides unambiguous evidence for the biosynthetic origins of the different parts of the target molecule, offering a clear picture of its formation within the organism.
Gas Chromatography-Olfactometry (GC-O) for Aroma Characterization
For a compound like this compound, which is known for its green, woody, and floral aroma, GC-O analysis would provide detailed information on its specific odor character and its contribution to a particular scent profile. The data obtained from GC-O analysis typically includes the retention index (a measure of a compound's elution time relative to a series of standards), a descriptor of the perceived odor at the sniffing port, and often an assessment of the odor's intensity.
Table 2: Representative Gas Chromatography-Olfactometry (GC-O) Data for this compound
| Retention Index (DB-5 column) | Odor Descriptor at Sniffing Port | Odor Intensity (1-10 scale) | Potential Contribution to Overall Aroma |
| ~1850 | Freshly cut grass, green leaves | 8 | Provides the primary fresh, green note. |
| Faintly sweet, floral (orchid-like) | 6 | Contributes to the soft floral complexity. | |
| Dry wood, balsamic | 5 | Adds a subtle, warm, and woody background. |
Theoretical Chemistry and Computational Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For salicylate (B1505791) esters, DFT methods are employed to optimize molecular geometries and compute key electronic properties. A study on a range of fragrance molecules, including the structurally similar hexyl salicylate, utilized DFT calculations with the B3LYP functional and a 6-31+g(d,p) basis set to determine properties like polarizability and the Molecular Electrostatic Potential (MEP). unipr.it
The MEP map is a vital tool for predicting reactivity, as it visualizes the electron density distribution across the molecule. For a molecule like (E)-2-hexen-1-yl salicylate, the MEP would show regions of negative potential (electron-rich) around the oxygen atoms of the ester and hydroxyl groups, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor) would be associated with the hydrogen atoms, particularly the hydroxyl proton.
Table 1: Computed Electronic Properties for Related Salicylate Esters This table presents data from closely related compounds to infer properties for this compound.
| Property | Methodology | Finding / Significance | Reference Compound(s) |
|---|---|---|---|
| Molecular Electrostatic Potential (MEP) | DFT / B3LYP / 6-31+g(d,p) | Identifies electron-rich (e.g., carbonyl oxygen) and electron-poor (e.g., hydroxyl hydrogen) sites, predicting intermolecular interaction points. | Hexyl Salicylate, Benzyl (B1604629) Salicylate unipr.it |
| Polarizability | DFT / B3LYP / 6-31+g(d,p) | Measures the molecule's ability to form instantaneous dipoles, influencing non-covalent interactions. | Hexyl Salicylate, Benzyl Salicylate unipr.it |
| HOMO-LUMO Gap | DFT | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. | General Fragrance Materials researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique is particularly valuable for studying the conformational flexibility of molecules like this compound and their non-covalent interactions with other molecules, such as proteins or at interfaces.
For a molecule with a flexible alkyl chain like this compound, MD simulations can explore the vast conformational landscape, identifying low-energy, stable conformations. The simulation tracks the trajectory of each atom based on a molecular mechanics force field, providing insight into how the hexenyl chain folds and orients relative to the rigid salicylate ring. This conformational freedom is crucial for its interaction with receptors, as the molecule may need to adopt a specific shape to fit into a binding pocket.
Studies have utilized MD simulations to investigate the behavior of related green leaf volatiles and fragrance esters. For instance, MD approaches have been used to simulate the behavior of methyl salicylate and (Z)-3-hexen-1-ol at air-water interfaces, which is relevant for understanding their atmospheric chemistry. Furthermore, MD simulations have been implicated in the evaluation of the biological activity of salicylate esters, suggesting their use in understanding how these molecules interact with protein targets like receptors. nih.gov
Ligand-Receptor Docking and Binding Affinity Predictions for Olfactory Systems
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein. In the context of olfaction, docking is used to predict how a fragrance molecule like this compound might interact with an Olfactory Receptor (OR) or an Odorant-Binding Protein (OBP).
While specific docking studies on this compound are not publicly documented, research on other plant volatiles provides a clear model for the process. In one such study, various odorant molecules were docked into the binding pocket of a chemosensory protein (AgifCSP5) from a parasitic insect. researchgate.net The results identified key amino acid residues responsible for binding and revealed that a specific residue, Tyrosine 75 (Tyr75), was critical for the interaction with several plant volatiles. researchgate.net Another study involving an OBP from the pest Holotrichia parallela used molecular docking to show that hydrophobic residues were important for interacting with ligands. ljmu.ac.uk
The docking process typically involves:
Preparation: Obtaining or modeling the 3D structures of the ligand (this compound) and the target olfactory protein.
Docking Simulation: Using software (e.g., AutoDock) to systematically place the ligand in various orientations and conformations within the protein's binding site.
Scoring and Analysis: Calculating a binding affinity or docking score (e.g., in kcal/mol) for each pose to rank the most likely binding modes. The best poses are then analyzed to identify specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
For this compound, one would predict that the hydroxyl group and ester carbonyl oxygen could act as hydrogen bond acceptors, while the benzene (B151609) ring and hexenyl chain would engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues in the receptor's binding pocket.
Table 2: Representative Ligand-Protein Interactions from Olfactory Docking Studies This table illustrates the types of interactions identified in docking studies of related volatile compounds with olfactory proteins, serving as a model for this compound.
| Protein Target | Ligand(s) | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|
| Chemosensory Protein (AgifCSP5) | trans-2-nonenal, benzaldehyde, etc. | Tyr75 | Hydrogen Bonding / Hydrophobic | researchgate.net |
| Odorant-Binding Protein (HparOBP3) | cis-3-hexen-1-ol, 1-hexanol, etc. | Leu-83, Leu-87, Phe-108, Ile-120 | Hydrophobic Interactions | ljmu.ac.uk |
Quantitative Structure-Activity Relationship (QSAR) Analyses based on Mechanistic Biological Activity
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are built by finding a mathematical correlation between calculated molecular descriptors (which quantify structural, physical, or chemical properties) and an experimentally measured activity.
QSAR analyses have been applied to salicylate esters and other fragrance materials to predict various biological endpoints. For example, a QSAR study was developed to predict the acute oral toxicity and cytotoxic activity for a set of 79 fragrance materials, which included hexyl salicylate. researchgate.net In this type of study, molecular descriptors can include constitutional indices (e.g., molecular weight), topological indices (describing atomic connectivity), and quantum chemical descriptors (e.g., HOMO/LUMO energies). researchgate.net
Another QSAR analysis was performed on a large database of 259 compounds, including amyl and hexyl salicylate, to predict skin sensitization potential. nih.gov This model used principal component analysis and linear discriminant analysis to classify compounds as sensitizers or non-sensitizers. nih.gov Such models are crucial for regulatory toxicology, allowing for the prediction of potential hazards without the need for extensive animal testing. A QSAR model for this compound could similarly be developed to predict properties like odor intensity, receptor activation, or other biological effects, provided a suitable dataset of related compounds with measured activities is available.
Environmental Behavior and Transformation Mechanisms
Abiotic Degradation Pathways (e.g., Photolysis, Hydrolysis)
The abiotic degradation of (E)-2-hexen-1-yl salicylate (B1505791) in the environment is expected to occur through pathways such as photolysis and hydrolysis, influenced by its chemical structure, which includes a salicylate moiety and an (E)-2-hexenyl group.
Hydrolysis of the ester linkage in (E)-2-hexen-1-yl salicylate is another potential abiotic degradation pathway. This reaction would break the molecule into salicylic (B10762653) acid and (E)-2-hexen-1-ol. The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts. In the environment, this process can occur in water bodies, soil moisture, and atmospheric water droplets.
| Degradation Pathway | Reactants/Conditions | Potential Products | Environmental Compartment |
| Atmospheric Oxidation | •OH, NO₃•, O₃ | Oxidized derivatives, smaller volatile compounds | Atmosphere |
| Hydrolysis | Water (H₂O) | Salicylic acid, (E)-2-hexen-1-ol | Water, Soil, Atmosphere |
This table is illustrative and based on the reactivity of similar chemical structures.
Biotransformation Processes by Microorganisms in Environmental Matrices
The biotransformation of this compound by microorganisms is a crucial process in its environmental degradation. While direct studies on this specific compound are limited, research on related salicylates and hexenyl compounds suggests that microbial communities in soil, water, and sediments can metabolize it.
Microorganisms are known to utilize various organic compounds as carbon and energy sources. The ester linkage in this compound is susceptible to enzymatic hydrolysis by microbial esterases, leading to the formation of salicylic acid and (E)-2-hexen-1-ol. Both of these products can be further degraded by microorganisms. Salicylic acid is a well-known intermediate in the microbial degradation of various aromatic compounds. (E)-2-hexen-1-ol, as a C6-alcohol, can also be metabolized through various microbial pathways. usp.br
The rate and extent of biotransformation depend on several factors, including the type and abundance of microbial populations, temperature, pH, oxygen availability, and the presence of other organic matter. In some environments, microorganisms may co-metabolize the compound, where its degradation is facilitated by the presence of other growth-sustaining substrates.
Formation of Environmental Transformation Products
The degradation of this compound through abiotic and biotic pathways leads to the formation of various transformation products.
The initial transformation products from hydrolysis are salicylic acid and (E)-2-hexen-1-ol. Further degradation of these intermediates can lead to a variety of smaller, more polar molecules. For instance, the oxidation of the (E)-2-hexenyl portion can result in the formation of aldehydes, ketones, and carboxylic acids. The aromatic ring of salicylic acid can be hydroxylated and subsequently cleaved by microbial dioxygenases, leading to aliphatic acids that can enter central metabolic pathways.
In the atmosphere, reactions with radicals can lead to the formation of secondary organic aerosols (SOA). nih.gov The oxidation of the double bond in the hexenyl chain can result in the formation of epoxides, diols, and other oxygenated compounds. The reaction of methyl salicylate with hydroxyl radicals in the aqueous phase has been shown to produce several low-volatile products. acs.orgresearchgate.net It is plausible that this compound would form similar, more complex products under atmospheric conditions.
| Parent Compound | Degradation Pathway | Potential Transformation Products |
| This compound | Hydrolysis | Salicylic acid, (E)-2-hexen-1-ol |
| (E)-2-hexen-1-ol | Oxidation | (E)-2-hexenal, (E)-2-hexenoic acid |
| Salicylic acid | Microbial Degradation | Catechol, Gentisic acid, further aliphatic acids |
| This compound | Atmospheric Oxidation | Hydroxylated derivatives, Epoxides, Diols, Secondary Organic Aerosols |
This table presents hypothesized transformation products based on the degradation of similar compounds.
Future Research Directions and Translational Academic Perspectives
Integrated Omics Approaches in Ecological Contexts
The intricate web of interactions mediated by volatile compounds like (E)-2-hexen-1-yl salicylate (B1505791) necessitates a holistic research approach. Integrated omics, encompassing volatilomics, transcriptomics, and proteomics, offers a powerful lens to unravel the complex ecological roles of this compound.
Volatilomics , the comprehensive analysis of volatile organic compounds emitted by an organism, is crucial for understanding the chemical context in which (E)-2-hexen-1-yl salicylate operates. nih.gov Plants release a complex blend of volatiles that can change in response to various stimuli, including herbivory and pathogen attacks. icrisat.orgcdnsciencepub.com Analyzing the complete volatilome of a plant emitting this compound will help to identify other compounds that may act in concert with it, revealing potential synergistic or antagonistic interactions that shape ecological outcomes. For instance, studies have shown that the blend of volatiles, rather than a single compound, is often responsible for attracting natural enemies of herbivores. cdnsciencepub.com
Transcriptomics and proteomics provide deeper insights into the molecular mechanisms underlying the production and perception of this compound. By examining gene expression (transcriptomics) and protein profiles (proteomics) of plants, researchers can identify the specific genes and enzymes involved in the biosynthesis of this compound. Furthermore, analyzing the transcriptomic and proteomic responses of neighboring plants or insects exposed to this compound can elucidate the signaling pathways and physiological changes it triggers. For example, research on related compounds has shown that aphid feeding can activate both jasmonic acid (JA) and salicylic (B10762653) acid (SA) signaling pathways, leading to enhanced expression of defense genes. researchgate.net
By integrating these omics disciplines, researchers can construct a comprehensive picture of how this compound functions within its ecological niche. This integrated approach will be instrumental in understanding its role in plant-plant communication, plant-insect interactions, and multitrophic interactions involving herbivores and their natural enemies.
Development of Advanced Biosensors for Ecological Monitoring Applications
The ability to detect and monitor volatile organic compounds (VOCs) like this compound in real-time is critical for understanding their dynamic roles in ecosystems and for developing practical applications in agriculture. Advanced biosensors offer a promising avenue for achieving this. researchgate.net
Current methods for VOC analysis, such as gas chromatography-mass spectrometry (GC-MS), are powerful but often lab-based and not suitable for continuous, in-field monitoring. nih.gov Biosensors, which utilize a biological sensing element, can provide sensitive and selective detection of target molecules. mdpi.com Recent advancements have focused on various types of biosensors for VOC detection, including:
Whole-cell biosensors: These utilize genetically engineered microorganisms that produce a detectable signal, such as light, in the presence of the target compound. nih.govnih.gov For instance, a whole-cell bacterial biosensor has been developed for the early detection of potato tuber soft rot by monitoring changes in the VOC profile. nih.gov
Enzyme-based biosensors: These sensors immobilize specific enzymes that react with the target VOC, generating an electrochemical or optical signal. researchgate.net A bi-enzyme electrochemical biosensor has been developed for the detection of methyl salicylate, a related plant stress biomarker. mdpi.comresearchgate.net
Olfactory receptor-based biosensors: These biomimetic sensors incorporate insect olfactory receptors into nanodiscs or other platforms to achieve very high sensitivity and selectivity for specific odorants. sensorsportal.com
The development of robust, portable, and cost-effective biosensors for this compound would revolutionize ecological research. Such sensors could be deployed in the field to monitor plant stress in real-time, detect early signs of pest infestation, and study the spatiotemporal dynamics of plant-plant and plant-insect communication.
Bioinspired Design and Synthesis of Novel Semiochemicals for Sustainable Pest Management Strategies
The chemical structure of this compound serves as a valuable template for the design and synthesis of novel semiochemicals for sustainable pest management. By understanding the structure-activity relationships (SAR) and the mechanisms by which this compound influences insect behavior, chemists can create new molecules with enhanced or targeted effects.
Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.gov For this compound, this involves synthesizing and testing a series of analogs with systematic modifications to different parts of the molecule (the hexenyl chain, the salicylate ring, and the ester linkage). For example, research on other green leaf volatiles has shown that the position and geometry of the double bond are critical for their activity in inducing defense genes in plants. nih.gov Such studies on this compound could reveal the key structural features required for repelling pests or attracting beneficial insects.
Bioinspired Synthesis: The principles of biosynthesis can inspire efficient and innovative synthetic routes to novel compounds. nih.gov By mimicking the enzymatic reactions that plants use to produce complex molecules, chemists can develop more sustainable and effective synthetic methods. This approach has been used to synthesize complex natural products and could be applied to create a library of this compound derivatives for screening.
The ultimate goal of this research is to develop new semiochemical-based pest management strategies that are more specific, environmentally friendly, and less prone to resistance development than conventional insecticides. nih.govacs.org These novel compounds could be used in various ways, such as in "push-pull" strategies, where a repellent (the "push") is used to drive pests away from the crop, and an attractant (the "pull") is used to lure them into traps. researchgate.net
Investigation of Roles in Plant Stress Physiology Beyond Herbivory (e.g., abiotic stress)
While the role of salicylates in plant defense against herbivores and pathogens is well-established, their involvement in responses to abiotic stress is an emerging area of research. nih.govexlibrisgroup.com Future investigations should explore the potential role of this compound and related compounds in mediating plant responses to environmental stressors such as drought, salinity, and extreme temperatures. nih.govtaylorfrancis.com
Salicylic acid (SA) itself is known to play a crucial role in regulating plant responses to a variety of abiotic stresses. exlibrisgroup.comfrontiersin.org It can enhance tolerance to drought, cold, and salinity by modulating physiological processes such as photosynthesis, stomatal conductance, and the accumulation of protective compounds like proline and glycine (B1666218) betaine. nih.govnih.gov Given that this compound is an ester of salicylic acid, it is plausible that it could also be involved in these stress responses, either directly or by being hydrolyzed to release salicylic acid.
Research has shown that the application of exogenous salicylic acid can improve the stress tolerance of various crops. nih.govfrontiersin.org Studies could investigate whether the application of this compound has similar or even enhanced effects, potentially due to its different physicochemical properties influencing uptake and transport within the plant. Furthermore, the emission of this compound under abiotic stress conditions could act as a signal to neighboring plants, priming them for an impending stressor. The green leaf volatile (E)-2-hexenal, a related C6 compound, is known to be released in response to heat and cold and acts as a chemical signal to induce stress-related gene expression. mdpi.com
Q & A
Q. How can researchers reconcile discrepancies in salicylate quantification across food matrices?
- Methodological Answer : Standardize extraction protocols (e.g., acid hydrolysis for bound salicylates) and cross-validate via LC-MS/MS and colorimetric assays (ferric nitrate). Address matrix effects by spiking known concentrations into blank samples .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
